molecular formula C16H12O B1608689 o-(2-Naphthyl)phenol CAS No. 78210-35-2

o-(2-Naphthyl)phenol

Cat. No. B1608689
CAS RN: 78210-35-2
M. Wt: 220.26 g/mol
InChI Key: DYXBPOGHFMDEDL-UHFFFAOYSA-N
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Description

“o-(2-Naphthyl)phenol”, also known as β-naphthol phenyl ether, is a chemical compound that has been gaining attention in recent years for its potential in various fields of research and industry. It is an isomer of 1-naphthol, differing by the location of the hydroxyl group on the naphthalene ring .


Synthesis Analysis

The synthesis of 2-naphthol, a related compound, traditionally involves a two-step process that begins with the sulfonation of naphthalene in sulfuric acid, followed by cleavage in molten sodium hydroxide . A new methodology utilizing an alkyl tosylate, rather than a halide, as the electrophile has been reported .


Molecular Structure Analysis

The molecular formula of o-(2-Naphthyl)phenol is C16H12O. The structure of phenol, a related compound, consists of a benzene ring substituted with a hydroxyl group .


Chemical Reactions Analysis

Phenols, including 2-naphthol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .


Physical And Chemical Properties Analysis

Phenols are liquids or low-melting solids, colorless when pure, and have characteristic phenolic odors . They react with active metals such as sodium, potassium, etc. to form the corresponding phenoxide .

Scientific Research Applications

2. Excited-State Intramolecular Proton Transfer Research has shown that o-(1-naphthyl)phenol undergoes an excited-state intramolecular proton transfer (ESIPT), leading to the formation of dihydrobenzoxanthenes via quinone methide intermediates. This reaction pathway represents an efficient route to produce these compounds (Lukeman & Wan, 2003).

3. CO2 Capture and Storage O-containing hyper-cross-linked polymers synthesized from phenol (2-naphthol) have been studied for their application in CO2 capture. These materials demonstrate significant CO2 uptake and selectivity, indicating their potential in environmental applications (Liu et al., 2018).

4. Antioxidant Properties o-(2-Naphthyl)phenol-based compounds have been synthesized and evaluated for their antioxidant properties. Research involving phenyl benzoate and 1-naphthyl benzoate synthesized from 1-naphthol demonstrates these compounds' potential as antioxidants (Zaib-un-Nisa et al., 2020).

5. Catalytic Oxidative Coupling Studies have explored the catalytic oxidative coupling of 2-naphthols and phenols, indicating the potential of these reactions in synthesizing various organic compounds (Hwang et al., 1999).

6. Formation of Five-Membered Rings in PAH Computational studies have been conducted on the oxidation reactions of phenyl and 1-naphthyl radicals with O2, providing insights into the formation of polycyclic aromatic hydrocarbons (PAH) species containing five-membered rings (Kunioshi et al., 2002)

7. Photocyclization and Photoaddition Reactions Photocyclization and photoaddition reactions of arylphenols, including o-(2-Naphthyl)phenol, have been studied to understand the behavior of quinone methides produced following ESIPT. These reactions showcase the versatility of o-(2-Naphthyl)phenol in photochemical transformations (Lukeman et al., 2015).

8. Fluorometric Assay for Phenol Sulfotransferase Activities A fluorometric assay method has been developed for assaying phenol sulfotransferase activity towards 2-naphthol. This method is applicable to crude cell or tissue homogenates, showcasing the application of o-(2-Naphthyl)phenol derivatives in biochemical assays (Arand et al., 1987).

9. Adsorption Studies with Carbon Nanotubes The adsorption of 1-naphthol and phenol on multiwalled carbon nanotubes has been investigated. This study is significant for environmental applications, particularly in the removal of ionizable aromatic compounds from aqueous solutions (Sheng et al., 2010).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Recent developments in the synthesis of heterocycles by 2-naphthol-based multicomponent reactions have drawn great attention in various organic transformations . This review provides a concise overview of the different 2-naphthol based multicomponent reactions utilized for the construction of diverse bioactive heterocyclic scaffold .

properties

IUPAC Name

2-naphthalen-2-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O/c17-16-8-4-3-7-15(16)14-10-9-12-5-1-2-6-13(12)11-14/h1-11,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYXBPOGHFMDEDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20999447
Record name 2-(Naphthalen-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20999447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

o-(2-Naphthyl)phenol

CAS RN

78210-35-2
Record name 2-(2-Naphthalenyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78210-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-(2-Naphthyl)phenol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Naphthalen-2-yl)phenol
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Record name o-(2-naphthyl)phenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Dragun - 1998 - semspub.epa.gov
TABLE 9.21 Organic Chemicals Identified as Components of Coal Tar.(cont.) benzo (a) carbazole 1 lH-benzo (a) carbazole benzo (b) carbazole 5H-benzo (b) carbazole 7H-benzo (c) …
Number of citations: 507 semspub.epa.gov

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